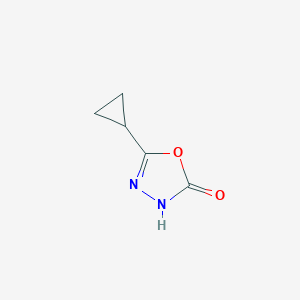

5-Cyclopropyl-1,3,4-oxadiazol-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyclopropyl-1,3,4-oxadiazol-2-ol is a compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol. It is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles, including 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, involves various methods. One common method is the direct annulation of hydrazides with methyl ketones, which involves the use of K2CO3 as a base to achieve an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles, including 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, have been utilized in various chemical reactions. They have been successfully used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications

Medicine: Antimicrobial Properties

5-Cyclopropyl-1,3,4-oxadiazol-2-ol: has been identified as a compound with potential antimicrobial properties. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Agriculture: Pesticide Development

In agriculture, this compound’s ability to affect microbial life extends to its use as a pesticide. It can be formulated to target specific pests that threaten crops, providing a more environmentally friendly alternative to traditional pesticides. Its efficacy in this role stems from its oxadiazole ring, which is known for its pesticidal properties .

Cancer Research: Antineoplastic Activity

Research has shown that derivatives of 1,3,4-oxadiazoles, like 5-Cyclopropyl-1,3,4-oxadiazol-2-ol , exhibit antineoplastic activity. This means they can inhibit the growth of cancer cells, making them valuable in the development of cancer treatments. Their mechanism involves interfering with cell signaling pathways critical for cancer cell survival .

Cardiovascular Health: Blood Pressure Regulation

The compound has been studied for its potential effects on blood pressure regulation. By modulating the activity of certain enzymes and receptors in the cardiovascular system, it may help in developing new treatments for hypertension and other related conditions .

Neurological Disorders: Neuroprotective Effects

There’s interest in exploring the neuroprotective effects of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol . Its ability to cross the blood-brain barrier and interact with neural tissues could make it a candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Analgesic Development: Pain Management

The compound’s analgesic properties are also noteworthy. It has been found to have pain-relieving effects, which could be harnessed to create new pain management medications. This is particularly important for chronic pain conditions that are not adequately addressed by current treatments .

Antioxidant Applications: Reducing Oxidative Stress

Oxadiazole derivatives are known to possess antioxidant properties5-Cyclopropyl-1,3,4-oxadiazol-2-ol could contribute to reducing oxidative stress in cells, which is implicated in various diseases, including aging and metabolic disorders .

Veterinary Medicine: Animal Health

Lastly, the compound’s broad biological activity spectrum suggests its potential use in veterinary medicine. It could be used to develop treatments for infections and diseases in animals, improving animal health and welfare .

Safety and Hazards

Future Directions

Oxadiazoles, including 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, have established their potential for a wide range of applications. They have been successfully utilized in various fields such as material science, medicinal chemistry, and high-energy molecules . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new applications.

Mechanism of Action

Target of Action

Oxadiazoles, the class of compounds to which it belongs, have been found to interact with a wide range of biological targets .

Mode of Action

Oxadiazoles are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have shown anticancer activity against MCF-7 and HeLa cells .

Biochemical Pathways

Oxadiazoles have been found to impact a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The pharmacokinetic properties of oxadiazole derivatives have been studied and found to be favorable for various applications .

Result of Action

Oxadiazoles have been found to exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

properties

IUPAC Name |

5-cyclopropyl-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEHJYQOJAPJSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600894 |

Source

|

| Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227465-66-8 |

Source

|

| Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)